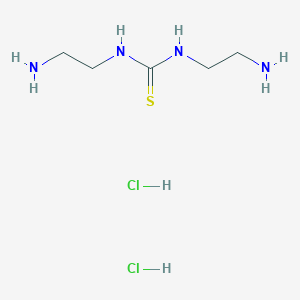

1,3-Bis(2-aminoethyl)thiourea dihydrochloride

Description

Properties

IUPAC Name |

1,3-bis(2-aminoethyl)thiourea;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N4S.2ClH/c6-1-3-8-5(10)9-4-2-7;;/h1-4,6-7H2,(H2,8,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTUAZYWJDSJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=S)NCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isothiocyanate-Amine Condensation

The most direct pathway involves reacting 2-aminoethylamine (ethylenediamine derivative) with an isothiocyanate. For example, 1,3-bis(2-aminoethyl)thiourea can form via the reaction:

Subsequent treatment with hydrochloric acid yields the dihydrochloride salt.

Key Conditions :

-

Solvent : Ethanol or water, due to the solubility of amines and thioureas.

-

Temperature : Reflux (70–80°C) for 3–6 hours to ensure complete reaction.

-

Purification : Crystallization from ethanol or dimethylformamide (DMF).

Detailed Synthetic Protocols

Method A: Carbon Disulfide Route

Reactants :

-

2-Aminoethylamine (excess)

-

Carbon disulfide (CS)

-

Hydrochloric acid (HCl)

Procedure :

Method B: Isothiocyanate Intermediate Route

Reactants :

-

2-Aminoethyl isothiocyanate

-

2-Aminoethylamine

Procedure :

-

Dissolve 2-aminoethylamine (0.1 mol) in DMF.

-

Add 2-aminoethyl isothiocyanate (0.1 mol) dropwise at 25°C.

-

Stir for 12 hours, then acidify with HCl gas.

-

Evaporate the solvent and recrystallize the residue from methanol.

Yield : ~60–75% (based on patent data for similar compounds).

Optimization of Reaction Parameters

Temperature and Time

Elevated temperatures (>60°C) risk decomposition into isothiocyanates or guanidine derivatives. A two-stage protocol is recommended:

Solvent Selection

Polar aprotic solvents (e.g., DMF) enhance solubility but may require rigorous drying. Ethanol balances cost and efficiency, yielding high-purity products.

Characterization and Quality Control

Spectroscopic Analysis

Conductivity Measurements

Molar conductance values in DMF (10 M) should fall within 20–40 Ω cm mol, indicating a 1:2 electrolyte (dihydrochloride).

Comparative Analysis of Methods

| Parameter | Method A (CS) | Method B (Isothiocyanate) |

|---|---|---|

| Yield | 65–70% | 60–75% |

| Purity | High (recrystallized) | Moderate (requires HCl gas) |

| Cost | Low | High |

| Scalability | Excellent | Moderate |

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-aminoethyl)thiourea dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides or other oxidized derivatives.

Reduction: It can be reduced to form thiols or other reduced forms.

Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other common oxidizing agents.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution Reactions: Various alkylating agents, acylating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions include disulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

1,3-Bis(2-aminoethyl)thiourea dihydrochloride has demonstrated significant antimicrobial properties. Studies have shown that thiourea derivatives exhibit antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. For instance, one study reported minimum inhibitory concentrations (MICs) in the range of 40 to 50 µg/mL against Enterococcus faecalis and Pseudomonas aeruginosa, comparable to standard antibiotics like ceftriaxone .

Antioxidant Activity

The compound also exhibits antioxidant properties. A derivative of thiourea was found to have a high reducing potential when tested against ABTS free radicals, showcasing an IC50 value of 52 µg/mL. This indicates its potential use in formulations aimed at combating oxidative stress .

Anticancer Potential

Research indicates that thiourea derivatives can target specific molecular pathways involved in cancer progression. For example, studies have reported IC50 values ranging from 3 to 20 µM against various cancer cell lines, including pancreatic and breast cancer cells. The bis-thiourea structure has shown efficacy with IC50 values as low as 1.5 µM against human leukemia cell lines .

Synthesis and Derivative Development

The synthesis of 1,3-bis(2-aminoethyl)thiourea dihydrochloride typically involves the reaction of thiourea with amines under controlled conditions. Variations in the synthesis process have led to the development of numerous derivatives with enhanced biological activities. For example, modifications in the amine chains have been shown to improve antimicrobial potency significantly .

Case Study: Anticancer Activity

In a study assessing the anticancer activity of various thiourea derivatives, researchers found that certain compounds exhibited substantial cytotoxicity against different cancer cell lines. The most active compounds showed IC50 values lower than 5 µM across multiple tests, indicating their potential as therapeutic agents in oncology .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of synthesized thioureas revealed that compounds containing halogen substitutions displayed superior activity against Gram-positive bacteria compared to their non-substituted counterparts. The p-chloro derivative was particularly noted for its effectiveness with an MIC of 1 µg/mL against Mycobacterium tuberculosis .

Comparative Data Table

Mechanism of Action

The mechanism of action of 1,3-Bis(2-aminoethyl)thiourea dihydrochloride involves its interaction with various molecular targets and pathways. The compound’s thiourea backbone allows it to form strong hydrogen bonds and coordinate with metal ions, which can influence its biological activity. The aminoethyl groups enhance its solubility and reactivity, making it a versatile compound for various applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

- N-Phenylthiourea Substituents: Aromatic phenyl groups. Biological Activity: Tyrosinase inhibition, used in enzymatic studies . Distinction from Target Compound: Lacks hydrophilic aminoethyl groups, reducing solubility and altering target interactions.

- 1,3-Bis(2,6-dimethylphenyl)thiourea Substituents: Bulky 2,6-dimethylphenyl groups. Key Properties: Steric hindrance limits interaction with planar biological targets. Biological Activity: Pharmacological evaluations in receptor binding assays . Distinction: Bulky substituents reduce conformational flexibility compared to the flexible aminoethyl chains in the target compound.

1,3-Bis(3-chloro-4-methoxyphenyl)thiourea

- Substituents : Electron-withdrawing chloro and methoxy groups.

- Key Properties : Enhanced antimicrobial and anticancer activity due to halogen and ether moieties .

- Distinction : Aromatic substituents confer redox activity, unlike the target compound’s aliphatic amine groups.

Physicochemical Properties

| Compound Name | Molecular Weight | Solubility (Water) | Notable Features |

|---|---|---|---|

| 1,3-Bis(2-aminoethyl)thiourea dihydrochloride | 247.14 g/mol | High (due to HCl) | Enhanced bioavailability |

| N-Phenylthiourea | 152.22 g/mol | Low | Lipophilic, crystalline solid |

| 1,3-Bis(3-chloro-4-methoxyphenyl)thiourea | 373.26 g/mol | Moderate | Halogenated, UV-active |

Unique Advantages of 1,3-Bis(2-aminoethyl)thiourea Dihydrochloride

- Solubility and Stability: The dihydrochloride form ensures high aqueous solubility, critical for intravenous administration .

- Flexible Backbone: Aminoethyl groups enable conformational adaptability, enhancing interactions with proteins and nucleic acids.

- Synergistic Effects : Combines thiourea’s hydrogen-bonding capacity with amine functionality for multi-target engagement.

Biological Activity

1,3-Bis(2-aminoethyl)thiourea dihydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1,3-Bis(2-aminoethyl)thiourea dihydrochloride is a thiourea derivative characterized by two aminoethyl groups attached to a central thiourea moiety. Its molecular formula is C₄H₁₃Cl₂N₃S, with a molecular weight of approximately 195.06 g/mol. The compound is soluble in water and exhibits a high degree of reactivity due to the presence of thiourea functional groups.

Antimicrobial Activity

Antibacterial Properties

Research indicates that 1,3-Bis(2-aminoethyl)thiourea dihydrochloride exhibits significant antibacterial activity against various strains. In a study, it demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 50 µg/mL |

These results suggest that the compound can compete with standard antibiotics like ceftriaxone, exhibiting comparable inhibition zones .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against several fungal strains, including Candida albicans. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of cellular membranes or inhibition of essential metabolic pathways.

Antioxidant Activity

1,3-Bis(2-aminoethyl)thiourea dihydrochloride has also been evaluated for its antioxidant properties. Studies have demonstrated its ability to scavenge free radicals effectively, as evidenced by IC50 values in various assays:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 45 |

| ABTS Radical Scavenging | 52 |

These findings indicate that the compound can potentially mitigate oxidative stress in biological systems .

Anticancer Activity

The anticancer potential of 1,3-Bis(2-aminoethyl)thiourea dihydrochloride has been explored in various cancer cell lines. It has shown promising results with IC50 values ranging from 7 to 20 µM against different types of cancer cells, including breast and pancreatic cancer lines. The compound appears to influence critical signaling pathways involved in cancer progression and may inhibit angiogenesis .

The biological activity of 1,3-Bis(2-aminoethyl)thiourea dihydrochloride is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Free Radical Scavenging : Its antioxidant properties help neutralize reactive oxygen species (ROS), reducing oxidative damage.

- Cellular Signaling Modulation : The compound may interfere with signaling pathways that regulate cell growth and apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Study on Antibacterial Efficacy : A comparative study evaluated the antibacterial effects of several thiourea derivatives, including 1,3-Bis(2-aminoethyl)thiourea dihydrochloride. Results indicated superior activity against multi-drug resistant strains compared to traditional antibiotics .

- Antioxidant Assessment : In vitro studies assessed the antioxidant capacity of the compound using DPPH and ABTS assays, revealing significant radical scavenging activity that suggests potential therapeutic applications in oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Bis(2-aminoethyl)thiourea dihydrochloride, and how can reaction conditions be optimized for purity?

- Methodological Answer : The compound can be synthesized via condensation of 1,3-bis(2-aminoethyl)benzene derivatives with thiocarbonyl donors (e.g., thiophosgene or isothiocyanates). For example, analogous thiourea derivatives have been prepared by reacting diamines with isothiocyanates in chloroform under reflux for 24 hours, followed by purification via flash chromatography (CHCl₃/MeOH, 9:1) . Optimization of stoichiometry (e.g., 1.2:1 molar ratio of isothiocyanate to diamine) and anhydrous conditions minimizes side reactions. Acidic conditions (HCl) are critical for dihydrochloride salt formation .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- pH-dependent degradation : Incubate solutions at pH 2–10 (using HCl/NaOH buffers) at 25°C and 40°C. Monitor degradation via HPLC with UV detection (λ = 254 nm).

- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. For hygroscopic salts like dihydrochlorides, storage at ≤4°C in desiccators is advised to prevent hydrolysis .

Q. What analytical techniques are most effective for confirming the structure and purity of 1,3-Bis(2-aminoethyl)thiourea dihydrochloride?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm amine and thiourea protons (δ 8–10 ppm for NH groups).

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺).

- HPLC-PDA : Use a C18 column with 0.1% TFA in water/acetonitrile gradient to detect impurities (e.g., unreacted diamine or thiourea analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., cytotoxic vs. immunomodulatory effects) observed for this compound?

- Methodological Answer : Contradictions may arise from:

- Purity variations : Validate batch purity via orthogonal methods (e.g., elemental analysis + HPLC).

- Assay-specific interference : Test the compound in cell-free systems (e.g., enzyme inhibition assays) to distinguish direct biochemical effects from cell-mediated responses. For example, analogs like AEAD showed divergent T-cell suppression mechanisms depending on redox conditions .

- Dose-response profiling : Use a wide concentration range (nM to mM) to identify biphasic effects.

Q. What strategies are recommended for incorporating 1,3-Bis(2-aminoethyl)thiourea dihydrochloride into metal coordination studies or supramolecular assemblies?

- Methodological Answer :

- Chelation studies : Titrate the compound with transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous buffer. Monitor UV-Vis spectral shifts (e.g., ligand-to-metal charge transfer bands) and validate stoichiometry via Job’s plot analysis.

- Supramolecular design : Utilize the thiourea moiety’s hydrogen-bonding capacity. Co-crystallize with complementary ligands (e.g., carboxylates) and characterize via X-ray diffraction .

Q. How can researchers address discrepancies in reported solubility profiles (e.g., aqueous vs. organic solvents)?

- Methodological Answer :

- Solvent screening : Test solubility in DMSO, ethanol, and buffered solutions (PBS, pH 7.4) using nephelometry or gravimetric analysis.

- Counterion effects : Compare dihydrochloride salt solubility with free-base analogs. Acidic conditions (pH < 3) enhance aqueous solubility due to protonation of amine groups .

Data Contradiction Analysis

Q. Why do different studies report varying yields in the synthesis of 1,3-Bis(2-aminoethyl)thiourea derivatives?

- Methodological Answer : Yield discrepancies often stem from:

- Reagent quality : Use freshly distilled thiophosgene or isothiocyanates to avoid hydrolyzed byproducts.

- Purification methods : Flash chromatography vs. recrystallization impacts recovery rates. For example, CHCl₃/MeOH gradients yield >80% purity but may require multiple passes for >95% .

Experimental Design Considerations

Q. What in vitro assays are suitable for probing the compound’s interaction with biological membranes or nucleic acids?

- Methodological Answer :

- Membrane permeability : Use fluorescent probes (e.g., calcein-AM) in Caco-2 cell monolayers.

- DNA/RNA binding : Conduct ethidium bromide displacement assays monitored via fluorescence quenching. Circular dichroism (CD) can detect conformational changes in nucleic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.